Pyrrole-2-carboxylic acid
Overview
Description
Synthesis Analysis
Pyrrole-2-carboxylic acid derivatives can be synthesized through the reaction of 2H-azirines with enamines, producing a mixture of dihydropyrroles which upon acid treatment yield the target compounds in moderate to high yields (Law et al., 1984). Additionally, it has been demonstrated as an effective ligand for Cu-catalyzed monoarylation of anilines with aryl iodides and bromides, showcasing its versatility in facilitating various chemical reactions (Altman et al., 2008).
Molecular Structure Analysis
The molecular and crystal structure of pyrrole-2-carboxylic acid has been elucidated through single-crystal X-ray diffraction, revealing intermolecular hydrogen bonds that influence π-electron delocalization within its dimers. This structural feature impacts the strength of hydrogen bonds and provides insights into the compound’s chemical behavior (Grabowski et al., 2004).
Chemical Reactions and Properties
Pyrrole-2-carboxylic acid undergoes decarboxylation in strongly acidic solutions, a reaction that is catalyzed by the addition of water to the carboxyl group. This process highlights its reactivity and the influence of the pyrrole ring on its chemical properties (Mundle & Kluger, 2009). Furthermore, its dimer has been identified as a robust supramolecular synthon for crystal engineering, indicating its potential for designing new molecular assemblies (Yin & Li, 2006).
Scientific Research Applications
It is utilized in studying the distribution and seasonal variation of allohydroxy-L-proline in plants (Radhakrishnan, Gopalkrishnan, & Giri, 1961).
In the production of water-soluble receptors, pyrrole-2-carboxylic acid effectively binds aromatic N-oxides in water (Verdejo, Gil-Ramírez, & Ballester, 2009).
It has potential in photo-excitable dual emission applications due to its candidacy for excited state proton transfer (Sahoo, Adhikary, Chowdhury, & Chakravorti, 2008).
Pyrrole-2-carboxylic acid serves as an effective ligand for Cu-catalyzed monoarylation of anilines with aryl iodides and bromides (Altman, Anderson, & Buchwald, 2008).
Its derivatives, such as carboxylic acid-functionalized polypyrrole-silica microparticles, are expected to have biomedical applications in immunodiagnostic assays (Maeda, Corradi, & Armes, 1995).
It plays a role in collagen metabolism in rat tissues through its formation from l-hydroxyproline (Iguchi, Mori, Ohyama, & Matsumura, 1973).
Pyrrole-2-carboxylic acid is significant in natural products, providing a nucleophilic center for derivatization, hydrogen bonding, and interaction with biological targets (Walsh, Garneau‐Tsodikova, & Howard-Jones, 2006).
Functionalized Fe3O4 nanoparticles with pyrrole-2-carboxylic acid are used as nanocatalysts in synthesizing novel isoxazolo[4,3-e]indazole derivatives with antibacterial activities (Poormirzaei, 2020).
Its conformational space and vibrational characterization are important for understanding the effects of small modifications on potential energy surfaces and the stability of short-lived species (Roque, Sharma, Rosado, Fausto, & Reva, 2020).
Pyrrole-2-carboxylic acid's role in hydrogen bonding in dimers is a topic of study, aiding understanding of molecular interactions (Góra, Grabowski, & Leszczynski, 2005).
It influences the strength of hydrogen bonds due to its pyrrole moiety (Grabowski, Dubis, Martynowski, Główka, Palusiak, & Leszczynski, 2004).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1H-pyrrole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c7-5(8)4-2-1-3-6-4/h1-3,6H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHZVMBBRYBTKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50212813 | |
Record name | 2-Pyrrolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50212813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Pyrrole-2-carboxylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004230 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Product Name |
Pyrrole-2-carboxylic acid | |
CAS RN |
634-97-9 | |
Record name | Pyrrole-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=634-97-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Pyrrolecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000634979 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PYRROLE-2-CARBOXYLIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48130 | |
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Record name | 2-Pyrrolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50212813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrrole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.202 | |
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Record name | 2-PYRROLECARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NNB85QQT9 | |
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Record name | Pyrrole-2-carboxylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004230 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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